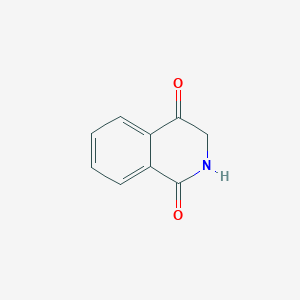

2,3-Dihydroisoquinoline-1,4-dione

説明

2,3-Dihydroisoquinoline-1,4-dione is a useful research compound. Its molecular formula is C9H7NO2 and its molecular weight is 161.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Mode of Action

It is known that isoquinoline derivatives demonstrate a wide range of biological activities . The interaction of 2,3-Dihydroisoquinoline-1,4-dione with its targets and the resulting changes are subjects of ongoing research .

Biochemical Pathways

Isoquinoline alkaloids, a related class of compounds, are known to affect a variety of biological pathways due to their diverse structures .

Result of Action

As a member of the isoquinoline family, it may share some of the biological activities common to these compounds, such as anti-cancer and anti-malarial effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is stable at room temperature and is very soluble in water . These properties can affect how the compound interacts with its environment and performs its biological activities .

生化学分析

Biochemical Properties

2,3-Dihydroisoquinoline-1,4-dione plays a crucial role in several biochemical reactions. It interacts with enzymes such as monoamine oxidase (MAO) and cytochrome P450, which are involved in the metabolism of neurotransmitters and xenobiotics, respectively . The compound can act as a substrate or inhibitor for these enzymes, affecting their activity and the overall metabolic pathways. Additionally, this compound has been shown to bind to proteins involved in oxidative stress responses, potentially modulating their function and protecting cells from oxidative damage .

Cellular Effects

The effects of this compound on various cell types and cellular processes are diverse. In neuronal cells, it has been observed to influence cell signaling pathways related to neurotransmitter release and synaptic plasticity . This compound can modulate gene expression by interacting with transcription factors and altering the transcriptional activity of genes involved in cell survival and apoptosis . Furthermore, this compound impacts cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating their catalytic activity . For example, its interaction with monoamine oxidase can lead to the inhibition of neurotransmitter degradation, resulting in increased levels of neurotransmitters in the synaptic cleft . Additionally, this compound can induce changes in gene expression by binding to DNA or interacting with transcription factors, thereby influencing the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, but its activity can degrade over extended periods or under specific environmental conditions . Long-term studies have shown that prolonged exposure to this compound can lead to adaptive changes in cellular function, such as altered gene expression profiles and metabolic shifts .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to exert neuroprotective effects, enhancing cognitive function and reducing oxidative stress . At higher doses, it can induce toxic effects, including neurotoxicity and hepatotoxicity . These adverse effects are often dose-dependent and highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to the metabolism of neurotransmitters and xenobiotics . It interacts with enzymes such as monoamine oxidase and cytochrome P450, influencing the metabolic flux and levels of various metabolites . The compound can also affect the synthesis and degradation of other bioactive molecules, thereby modulating overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to particular cellular compartments, where it can exert its biological effects . The compound’s distribution is influenced by factors such as its chemical properties, the presence of transporters, and the cellular environment .

生物活性

2,3-Dihydroisoquinoline-1,4-dione (DIQ) is a compound belonging to the isoquinoline class, which has garnered attention for its diverse biological activities. This article reviews the pharmacological potential of DIQ, focusing on its anticancer, antimicrobial, and neuroprotective properties based on recent studies.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₇NO₂. The compound features a bicyclic structure that contributes to its biological activities. The presence of the dione functional group is critical for its interaction with various biological targets.

Anticancer Activity

Numerous studies have highlighted the anticancer properties of DIQ and its derivatives. The following table summarizes key findings regarding the anticancer effects of DIQ:

| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|---|

| DIQ | CEM/C2 leukemia | 12.0 ± 1.6 | Inhibition of topoisomerase I |

| DIQ | LoVo colon cancer | 14.6 ± 3.9 | Induction of apoptosis |

| Compound 3b | Burkitt’s lymphoma Raji | Not specified | Selective cytotoxicity against cancer cells |

| Compound 15 | Various cancer cell lines | Strongest in vitro activity | PDE-4 inhibition leading to reduced tumor growth |

In a study by Xu et al., DIQ derivatives demonstrated significant antiproliferative effects against multiple cancer cell lines, including camptothecin-resistant CEM/C2 leukemia cells and LoVo colon cancer cells . The selectivity index for these compounds indicated a favorable safety profile compared to normal mammalian cells.

Antimicrobial Activity

DIQ and its derivatives have also been evaluated for their antimicrobial properties. Research indicates that certain derivatives exhibit notable activity against various pathogens.

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 32 |

| Compound B | Escherichia coli | 64 |

| Compound C | Pseudomonas aeruginosa | 16 |

In a synthesis study focused on antimicrobial activity, several DIQ derivatives were found to possess significant inhibitory effects against common bacterial strains . These findings suggest that modifications to the DIQ structure can enhance its antimicrobial efficacy.

Neuroprotective Effects

The neuroprotective potential of DIQ has been explored in models of neurotoxicity. In particular, studies have shown that certain derivatives can protect neuronal cells from damage induced by glucocorticoids.

- Study Findings : A compound derived from DIQ exhibited protective effects on PC12 cells against corticosterone-induced lesions, indicating potential applications in treating neurodegenerative conditions .

Case Studies and Experimental Evidence

- Anticancer Study : A series of dihydroisoquinoline derivatives were synthesized and tested for their ability to inhibit cell proliferation in various cancer cell lines. Compound 3b showed effective antiproliferative action against Raji cells and was deemed safe for further research due to its selectivity index .

- Neuroprotection Study : In an experiment involving PC12 cells, a derivative of DIQ was shown to significantly reduce neuronal damage caused by high concentrations of glucocorticoids, suggesting its potential as an antidepressant agent .

科学的研究の応用

Synthesis and Reactivity

The synthesis of 2,3-dihydroisoquinoline-1,4-dione has been explored using various methodologies. One notable approach involves the metal-free air oxidation of 3,4-dihydroisoquinolin-1,3-dione to yield this compound under optimized conditions. This method demonstrates the compound's potential for further functionalization and reactivity studies .

Table 1: Synthesis Conditions for this compound

| Entry | Reaction Conditions | Yield (%) |

|---|---|---|

| 1 | Room temperature, no DIPEA | Low |

| 2 | 50 °C with DIPEA | 71 |

| 3 | Variations with different amines | Good yields |

Antiviral Activity

Research indicates that derivatives of dihydroisoquinoline compounds exhibit antiviral properties. Specifically, studies have shown that certain derivatives can chelate Mg²⁺ ions, inhibiting HIV-1 integrase and reverse transcriptase activities. This chelation disrupts viral replication pathways, making these compounds potential candidates for HIV treatment .

Table 2: Antiviral Activity of Dihydroisoquinoline Derivatives

| Compound | Target Enzyme | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HIV-1 Integrase | 15 | Mg²⁺ chelation |

| Compound B | Reverse Transcriptase | 20 | Inhibition of enzyme activity |

Neuroprotective Effects

In addition to antiviral properties, certain derivatives have shown neuroprotective effects in vitro. For instance, a study highlighted a compound derived from the dihydroisoquinoline scaffold that demonstrated protective effects against corticosterone-induced lesions in PC12 cells. This suggests potential applications in treating neurodegenerative diseases or conditions related to stress .

Antimicrobial Properties

The antimicrobial activity of synthesized derivatives of this compound has also been investigated. Various compounds were tested against different bacterial strains using the agar diffusion method. Results indicated that some derivatives exhibited significant antibacterial activity .

Table 3: Antimicrobial Activity Results

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Compound I | Staphylococcus aureus | 15 |

| Compound II | Escherichia coli | 12 |

Potential in Drug Design

The structural versatility of this compound makes it an attractive scaffold for drug design. The ability to modify its functional groups allows researchers to create targeted therapies for various diseases. For instance, scaffold hopping strategies have been employed to design novel antidepressants based on the dihydroisoquinoline structure .

化学反応の分析

Auto-Oxidation via Enol Intermediates

2,3-Dihydroisoquinoline-1,4-dione undergoes spontaneous air oxidation under mild conditions. This reaction proceeds via enol tautomerization (intermediate 5 , Scheme 4 in ), where the enol form reacts with molecular oxygen to form oxidized products. For example:

-

Product : 2,3-Dihydroisoquinoline-1,3,4-trione derivatives.

Hypervalent Iodine-Mediated Hydroxylation

PhI(OCOCF₃)₂ promotes oxidative hydroxylation, yielding 3-hydroxy-2,3-dihydroisoquinoline-1,4-diones. Key steps include:

-

Cyclization of o-(1-alkynyl)benzamides.

-

Hydroxylation at the C3 position.

Table 1: Hydroxylation Reactions with PhI(OCOCF₃)₂

| Substrate | Product | Yield (%) | Reference |

|---|---|---|---|

| o-(Phenylethynyl)benzamide | 3-Hydroxy-6,7-dimethoxy-3-phenyl derivative | 87 | |

| o-(4-Chlorophenylethynyl)benzamide | 3-(4-Chlorophenyl) derivative | 69 |

Nucleophilic Displacement

The ketone groups participate in nucleophilic substitutions. For instance:

-

Reaction with Ethyl Bromoacetate : Forms a quaternary ammonium salt, which undergoes base-mediated elimination to yield pyrroloisoquinoline-2,3-dione .

Acid-Catalyzed O-Nucleophilic Substitution

In the presence of trifluoromethanesulfonic acid (TfOH), cyclic 1,3-diketones inhibit O-nucleophilic substitution, favoring the formation of 1,4-bridged dihydroisoquinolin-3-ones .

Table 2: Substrate Scope for Cascade Reactions

| Amine Substrate | Product Yield (%) |

|---|---|

| Methylamine | 72 |

| Benzylamine | 68 |

| 4-Methoxybenzylamine | 75 |

| Aniline | Complex mixture |

Key Pathways

-

Enol-Driven Oxidation (Scheme 4 in ):

-

Enol tautomer (5 ) reacts with O₂, forming a peroxide intermediate that rearranges to the trione.

-

-

Cyclization via Zwitterionic Intermediates (Scheme 3 in ):

-

Isoquinoline reacts with alkyl propiolates to form zwitterions, which are trapped by CH-acids (e.g., thiazolidin-2,4-dione).

-

Role of Base

-

DIPEA vs. Et₃N : Steric hindrance in DIPEA prevents competing nucleophilic side reactions, improving yield .

Building Block for Bioactive Molecules

特性

IUPAC Name |

2,3-dihydroisoquinoline-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c11-8-5-10-9(12)7-4-2-1-3-6(7)8/h1-4H,5H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRRHHSIPJQOVJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)C2=CC=CC=C2C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90500781 | |

| Record name | 2,3-Dihydroisoquinoline-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90500781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31053-30-2 | |

| Record name | 2,3-Dihydroisoquinoline-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90500781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。